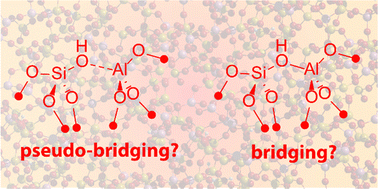Are the Brønsted acid sites in amorphous silica–alumina bridging?†
Chemical Communications Pub Date: 2023-11-01 DOI: 10.1039/D3CC04237E
Abstract
Competing models exist to explain the differences in the activity of zeolites and amorphous silica–aluminas. Some postulate that silica–alumina contains dilute zeolitic bridging acid sites, while others favor a pseudo-bridging silanol model. We employed a selective isotope labeling strategy to assess the existence of Si–O(H)–Al bonds using NMR-based distance measurements.


Recommended Literature
- [1] A thermochromic silver nanocluster exhibiting dual emission character†
- [2] Influence of lamellar structure on the stress–strain behavior of β nucleated polypropylene under tensile loading at elevated temperatures
- [3] Charge-transfer complexes from decamethylferrocene and 1,4-quinone derivatives: neutral–ionic phase diagrams for metallocene complexes†
- [4] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [5] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [6] Notes
- [7] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [8] Lipid phase behaviour under steady state conditions
- [9] Enhanced photoconductivity of a polyoxometalate–TiO2 composite for gas sensing applications†
- [10] Thermoreversible photocyclization of a pyrazolotriazole to a triazasemibullvalene: a novel electrocyclic reaction†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 197794-83-5
-
CAS no.: 10294-48-1
-
CAS no.: 12025-32-0









